(3-propanoylphenyl)boronic Acid
Overview
Description
(3-Propanoylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propanoyl group at the meta position
Mechanism of Action
Target of Action
(3-Propanoylphenyl)boronic Acid, also known as 3-PROPIONYLPHENYLBORONIC ACID, is a boron-based compound that is widely used in organic synthesis Boronic acids, in general, are known to interact with various enzymes and proteins, playing a crucial role in many biochemical reactions .
Mode of Action
Boronic acids are known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological molecules . This property allows them to modulate the activity of these targets, leading to various biochemical effects.
Biochemical Pathways
For instance, they are used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
The pharmacokinetics of boronic acids can vary significantly depending on their chemical structure and the presence of functional groups .
Result of Action
For instance, they can modulate enzyme activity, influence signal transduction pathways, and affect cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other chemicals can affect the stability and reactivity of boronic acids . Furthermore, the compound’s interaction with its environment can influence its bioavailability and its ability to reach and interact with its targets .
Biochemical Analysis
Biochemical Properties
3-PROPIONYLPHENYLBORONIC ACID is known to participate in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .
Cellular Effects
Related boronic acids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Related boronic acids have been studied for their temporal effects .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 3-PROPIONYLPHENYLBORONIC ACID in animal models. The effects of related compounds have been studied in various animal models .
Metabolic Pathways
3-PROPIONYLPHENYLBORONIC ACID is likely involved in metabolic pathways related to boronic acids. These pathways may involve interactions with enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been studied for their transport and distribution .
Subcellular Localization
Related compounds have been studied for their subcellular localization and effects on activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-propanoylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source. The reaction is catalyzed by a palladium complex and often requires a base such as potassium acetate .
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: (3-Propanoylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The propanoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
(3-Propanoylphenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Formylphenylboronic Acid: Similar structure but with a formyl group instead of a propanoyl group.
4-Formylphenylboronic Acid: Similar structure but with the formyl group at the para position.
Uniqueness: (3-Propanoylphenyl)boronic acid is unique due to the presence of the propanoyl group, which imparts distinct reactivity and potential for forming various derivatives. Its ability to participate in both Suzuki-Miyaura coupling and protease inhibition highlights its versatility and broad applicability in different fields .
Properties
IUPAC Name |
(3-propanoylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEGUQPUGHVSEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400709 | |
Record name | (3-propanoylphenyl)boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-64-0 | |
Record name | (3-propanoylphenyl)boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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